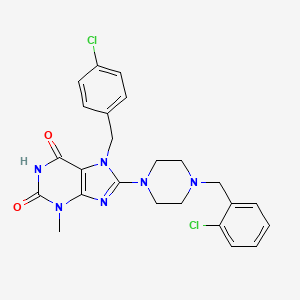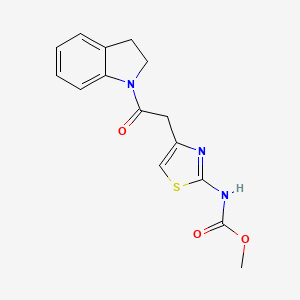
Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate” is a chemical compound. It’s related to a class of compounds that have been synthesized for potential use in cancer therapy .
Synthesis Analysis
The synthesis of similar compounds involves a four-step process. The substituted Isatin reacts with 2-substitude-N-(4-phenylthiazol-2-yl) acetamide in glacial acetic acid .Molecular Structure Analysis
The molecular structure of similar compounds was elucidated by IR, 1H-NMR, Mass spectroscopy along with physical data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of substituted Isatin with 2-substitude-N-(4-phenylthiazol-2-yl) acetamide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined using IR, 1H-NMR, and Mass spectroscopy .Applications De Recherche Scientifique
Antitumor and Antifilarial Agents
Research has indicated that derivatives of thiazole and selenazole, including methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, exhibit potential as antitumor and antifilarial agents. Specifically, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant inhibition of leukemia L1210 cell proliferation and showed in vivo antifilarial activity against Acanthocheilonema viteae, highlighting its potential in cancer therapy and treatment of filarial infections (Kumar et al., 1993).
Antiviral Applications
Derivatives of indole N-acyl and N-carbamic esters, designed as water-soluble precursors for antiviral compounds, have shown high activity against influenza A2 and Coxsackie B1 viruses in vitro. Their ability to reduce the severity and duration of disease symptoms in infected ferrets, despite causing local irritancy, indicates their potential for intranasal administration in combatting respiratory infections (Harnden et al., 1979).
Antibacterial, Antifungal, and Anti-tubercular Activity
A series of indolin-2-one derivatives have been synthesized and screened for their antibacterial, antifungal, and anti-tubercular activities. These findings suggest the utility of methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate derivatives in developing new treatments for various microbial infections (Akhaja & Raval, 2012).
Antimicrobial Activities
Compounds synthesized from (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazide have been evaluated for their antimicrobial activities, demonstrating potential in addressing microbial resistance and developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
Optoelectronic Applications
Thiadiazole fused indolo[2,3-a]carbazoles, featuring functional groups beneficial for optoelectronic materials, have been synthesized and characterized. Their optical and electrochemical properties suggest these compounds as promising building blocks for optoelectronic applications, indicating the versatility of this compound derivatives beyond biomedical uses (Biniek et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds, such as indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. Inhibition of AChE can lead to an increase in acetylcholine concentration, affecting various neurological processes.
Mode of Action
Related indolin-2-one derivatives have shown to inhibit ache, resulting in altered neurotransmission . The interaction of these compounds with their targets and the resulting changes would need further investigation for a comprehensive understanding.
Biochemical Pathways
Alterations in this pathway can have significant effects on neurological functions .
Pharmacokinetics
Similar hydroxamic acids incorporating indolin-2-ones have shown desirable characteristics for anticancer compounds in terms of absorption, distribution, metabolism, excretion, and toxicity (admet) .
Result of Action
Related compounds have shown potent inhibitory activity against hdac2, leading to cytotoxicity in various human cancer cell lines .
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-21-15(20)17-14-16-11(9-22-14)8-13(19)18-7-6-10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLOYIJMNQKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


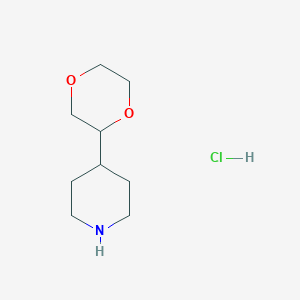

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507335.png)
![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)
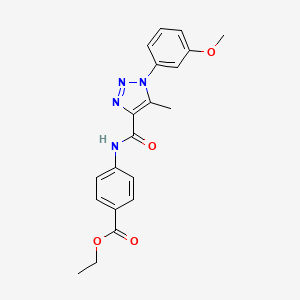
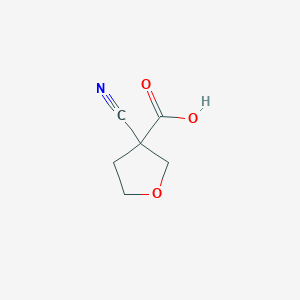
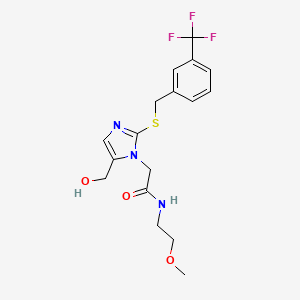

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B2507345.png)

![(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2507347.png)
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2507348.png)
